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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a
plausible synthetic route for the bifunctional molecule, 7-(methylamino)heptan-2-one. Due to
the absence of publicly available experimental spectroscopic data, this document presents
predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data based on established principles and analysis of analogous compounds. Standardized
experimental protocols for acquiring such data are also detailed. Furthermore, a logical
workflow for its synthesis is provided, visualized using a Graphviz diagram. This guide serves
as a foundational resource for researchers interested in the synthesis, characterization, and
potential applications of this and related amino-ketone compounds.

Introduction

7-(methylamino)heptan-2-one is a chemical entity of interest due to its dual functionality,
incorporating both a ketone and a secondary amine. Such structures are valuable synthons in
organic chemistry and can be precursors for the synthesis of more complex molecules,
including nitrogen-containing heterocycles and compounds with potential biological activity. A
thorough understanding of its spectroscopic properties is paramount for its unambiguous
identification and characterization in a laboratory setting. This document aims to fill the current
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void in available data by providing a comprehensive predicted spectroscopic profile and
outlining the methodologies for its experimental verification.

Predicted Spectroscopic Data

As of the date of this document, experimental spectroscopic data for 7-(methylamino)heptan-2-
one (CAS No: 101258-88-2) is not available in the public domain. The following tables present
predicted data based on the analysis of its chemical structure and comparison with known data
for structurally related compounds.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for 7-(methylamino)heptan-2-one

. . Coupling
Chemical Shift Lo .
Protons Multiplicity Integration Constant (J,
(3, ppm)
Hz)
H1 (CHs-C=0) ~2.1 s 3H -
H3 (-C(=0)-
(C(=0) ~2.4 t 2H ~7.5
CHz2-)
H4, H5 (-CHa-
~1.3-1.6 m 4H -
CHz2-)
H6 (-CH2-CH2-N) ~2.5 t 2H ~7.5
H7 (-CH2-NH-) ~2.6 t 2H ~7.0
NH ~1.5 (variable) brs 1H -
N-CHs ~2.4 S 3H -

Predictions are based on standard chemical shift values and data from analogous aliphatic
ketones and amines.

Predicted *C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for 7-(methylamino)heptan-2-one
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Carbon Atom

Chemical Shift (6, ppm)

C1 (CHs-C=0) ~30

C2 (C=0) ~210

C3 (-C(=0)-CH2-) ~43

C4, C5 (-CH2-CHa-) ~24, ~29
C6 (-CH2-CH2-N) ~30

C7 (-CH2-NH-) ~51
N-CHs ~36

Predictions are based on standard chemical shift values and additivity rules.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for 7-(methylamino)heptan-2-one

Functional Group Wavenumber (cm~?) Intensity
N-H Stretch ~3300 - 3350 Weak-Medium
C-H Stretch (sp3) ~2850 - 2960 Strong

C=0 Stretch (Ketone) ~1715 Strong

N-H Bend ~1560 - 1590 Medium

C-N Stretch ~1100 - 1200 Medium

Predictions are based on characteristic infrared group frequencies.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments for 7-(methylamino)heptan-2-one
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m/z lon Notes

143 [M]* Molecular lon

128 [M - CHs]* Loss of a methyl group

58 [CH2=N*(H)CHs] Alpha-cleavage at the amine

43 [CH:C=0]* Acylium ion from alpha-
(: 3C=
cleavage at the ketone

The molecular formula is CsH17NO, with an exact mass of 143.1310 Da.[1]

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 7-(methylamino)heptan-2-one (typically 5-10 mg) would be dissolved in a
deuterated solvent (e.g., 0.5-0.7 mL of CDCIs or D20) in a standard 5 mm NMR tube. *H and
13C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. For 1H
NMR, the spectral width would be set from approximately -1 to 12 ppm, and for 13C NMR, from
0 to 220 ppm. Chemical shifts would be referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the neat liquid sample would be placed between two sodium chloride (NaCl) or
potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum could be
recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be
recorded over a range of 4000 to 400 cm~* with a resolution of 4 cm™1.

Mass Spectrometry (MS)

Mass spectra would be acquired on a mass spectrometer, typically using Electron lonization
(El) for fragmentation analysis. The sample would be introduced into the ion source, often via a
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gas chromatography (GC) inlet to ensure purity. The electron energy for ionization would be set
to a standard 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of
approximately 30 to 200 amu to detect the molecular ion and key fragment ions.

Synthetic Workflow

A plausible and efficient method for the synthesis of 7-(methylamino)heptan-2-one is through
the reductive amination of a suitable precursor. The following diagram illustrates a logical
synthetic pathway.

Synthesis of 7-(methylamino)heptan-2-one

Oxidation
(e.g., PCC, DMP)

Reductive Amination
(Methylamine, NaBH3CN)

7-hydroxyheptan-2-one

7-(methylamino)heptan-2-one

Click to download full resolution via product page

Caption: Plausible synthetic route to 7-(methylamino)heptan-2-one.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 7-
(methylamino)heptan-2-one, a molecule of interest for synthetic and medicinal chemistry. The
presented NMR, IR, and MS data, along with detailed experimental protocols, offer a valuable
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resource for the identification and characterization of this compound. The outlined synthetic
workflow provides a logical and practical approach for its preparation. It is anticipated that this
guide will facilitate further research and application of 7-(methylamino)heptan-2-one and
related bifunctional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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